2-[(2-methoxyethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC16322394
Molecular Formula: C20H24N4O4S2
Molecular Weight: 448.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24N4O4S2 |
|---|---|
| Molecular Weight | 448.6 g/mol |
| IUPAC Name | (5Z)-5-[[2-(2-methoxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C20H24N4O4S2/c1-13-6-4-8-23-17(13)22-16(21-7-11-28-3)14(18(23)25)12-15-19(26)24(20(29)30-15)9-5-10-27-2/h4,6,8,12,21H,5,7,9-11H2,1-3H3/b15-12- |
| Standard InChI Key | FFWUTGNCUMDHOO-QINSGFPZSA-N |
| Isomeric SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)NCCOC |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)NCCOC |
Introduction
1.1. Molecular Formula
The molecular formula of the compound is C19H22N4O4S2, indicating a complex structure with heterocyclic elements and functional groups.
1.2. IUPAC Name
The IUPAC name is:
(Z)-5-[2-(2-methoxyethylamino)-4-oxo-9-methylpyrido[1,2-a]pyrimidin-3-yl]methylene)-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one .
1.4. SMILES Notation
The SMILES representation is:
COCCNC1=C(C=CC=N1)C=C(NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)N
Synthesis and Preparation
The synthesis of this compound involves multi-step organic reactions, typically starting with commercially available precursors. Key steps include:
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Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves cyclization reactions to create the fused heterocyclic system.
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Introduction of the Thiazolidinone Group: The thiazolidinone ring is synthesized via condensation reactions involving sulfur-containing reagents.
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Substitution with Methoxy Groups: Methoxyethyl and methoxypropyl groups are introduced to enhance solubility and modify pharmacokinetic properties.
4.1. Potential Pharmacological Applications
This compound is structurally related to bioactive heterocycles that exhibit:
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Antimicrobial Activity: The thiazolidinone moiety is known for its antibacterial and antifungal properties.
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Antitumor Potential: Pyrido[1,2-a]pyrimidine derivatives have shown efficacy in inhibiting cancer cell proliferation.
4.2. In Silico Docking Studies
Docking studies suggest that the compound may interact with key enzymes or receptors involved in inflammation or cancer pathways .
5.1. Spectroscopic Techniques
To confirm its structure, the following methods are commonly employed:
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NMR Spectroscopy (¹H and ¹³C): Provides detailed information about hydrogen and carbon environments.
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Mass Spectrometry (MS): Confirms molecular weight.
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Infrared (IR) Spectroscopy: Identifies functional groups through characteristic vibrations.
5.2. Crystallography
X-ray diffraction studies may be used to determine the three-dimensional arrangement of atoms within the molecule.
Research Significance
This compound represents a promising scaffold for drug development due to its unique combination of a pyrido[1,2-a]pyrimidine core and a thiazolidinone ring system. Future research could explore:
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Optimization of its pharmacokinetic properties.
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Derivatization to enhance biological activity.
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Evaluation in preclinical models for specific diseases.
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